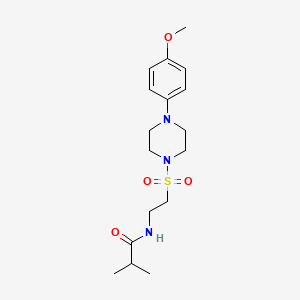

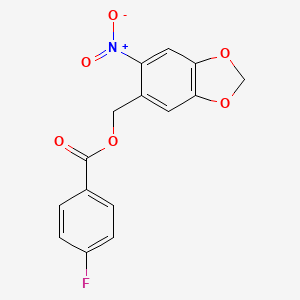

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” is a compound that has been studied for its potential therapeutic effects . It is related to a class of compounds known as arylpiperazines . The compound has been found to have affinity for alpha1-adrenergic receptors, which are a significant target for various neurological conditions treatment .

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A novel sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, aiming at sensitive detection and easy removal post-analysis. This reagent, designed for tagging analytes for fluorometric detection, demonstrates the potential utility of complex sulfonate and piperazine-based compounds in enhancing analytical methods in chemistry, specifically for small molecules like caproic acid (Hsin-Lung Wu et al., 1997).

Development of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

The exploration of bis(heteroaryl)piperazines (BHAPs) as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the therapeutic potential of piperazine derivatives. These compounds, including variations like U-87201E (atevirdine mesylate), demonstrate significant antiviral activity, highlighting the role of piperazine structures in the development of novel antiretroviral drugs (D. Romero et al., 1994).

Synthesis of 5-HT7 Receptor Antagonists

The preparation and evaluation of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and related compounds as 5-HT(7) receptor antagonists provide insights into the design of selective agents for neurological and psychiatric conditions. This research contributes to the understanding of molecular interactions at serotonin receptors and the development of targeted therapies (Juhee Yoon et al., 2008).

Positron Emission Tomography (PET) Imaging Agents

Studies with [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) as a 5-HT1A antagonist for PET imaging underscore the potential of piperazine derivatives in the development of diagnostic tools for investigating serotonergic neurotransmission in neurological disorders. These agents facilitate non-invasive imaging of serotonin receptors, contributing to our understanding of their role in mental health and disease (A. Plenevaux et al., 2000).

PPARpan Agonists for Metabolic Disorders

The synthesis of a potent PPARpan agonist highlights the versatility of piperazine derivatives in modulating peroxisome proliferator-activated receptors (PPARs), which play a critical role in the regulation of metabolism and inflammation. This research demonstrates the potential of piperazine-based compounds in the treatment of metabolic diseases, including diabetes and obesity (Jiasheng Guo et al., 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPCRs associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and acts as an antagonist . This means it blocks the action of endogenous neurotransmitters, leading to various downstream effects.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects several biochemical pathways. For instance, it can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical to a tumor cell’s ability to grow and metastasize .

Pharmacokinetics

The compound exhibits acceptable pharmacokinetic properties, as supported by in silico study . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which can ameliorate the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . It can also attenuate the neurotoxic effects of AlCl3, prevent lipid peroxidation and protein damage, and restore changes in the levels of endogenous antioxidant enzymes associated with AlCl3 administration .

properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-4-6-16(24-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUVFYZUIFRDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)

![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)

![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)